Rhinocaine

Catalog No.
S541346
CAS No.
32066-26-5
M.F
C17H23NO2
M. Wt
273.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhinocaine

CAS Number

32066-26-5

Product Name

Rhinocaine

IUPAC Name

(2,5-dimethyl-1-prop-2-enylpiperidin-4-yl) benzoate

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

InChI

InChI=1S/C17H23NO2/c1-4-10-18-12-13(2)16(11-14(18)3)20-17(19)15-8-6-5-7-9-15/h4-9,13-14,16H,1,10-12H2,2-3H3

InChI Key

GCJXHLAUPMDQPQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-allyl-2,5-dimethyl-4-piperidol benzoyl ester hydrochloride, 2,5-dimethyl-1-(2-propenyl)-4-piperidinol benzoate, rhinocaine, rhinocaine hydrochloride, ridocaine, rinocaine

Canonical SMILES

CC1CC(C(CN1CC=C)C)OC(=O)C2=CC=CC=C2

The exact mass of the compound Rhinocaine is 273.1729 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rhinocaine (CAS 32066-26-5), systematically identified as 1-allyl-2,5-dimethylpiperidin-4-yl benzoate, is a specialized piperidine-derived local anesthetic and antiarrhythmic reference standard . Operating primarily as a voltage-gated sodium channel blocker, it provides a distinct structural alternative to common acetamide-based anesthetics. From a procurement perspective, commercial-grade Rhinocaine is supplied as a solid powder with a standard purity of >98%, ensuring high reproducibility in sensitive pharmacological assays . Its baseline properties include a molecular weight of 273.37 g/mol, robust solubility in dimethyl sulfoxide (DMSO), and high thermal stability under ambient shipping conditions, making it a highly processable and reliable compound for high-throughput in vitro screening and cardiovascular model development .

Substituting Rhinocaine with generic local anesthetics like Lidocaine fundamentally alters assay outcomes due to distinct structural and pharmacokinetic differences [1]. While both function as sodium channel blockers, Rhinocaine's specific 1-allyl-2,5-dimethylpiperidin-4-yl benzoate scaffold confers different lipophilicity and binding kinetics compared to Lidocaine's acetamide structure [1]. In procurement, utilizing a generic substitute in comparative antiarrhythmic or analgesic screening models fails to replicate the specific Na-blocking properties and low-molecular-weight polymer interactions characteristic of Rhinocaine [2]. Consequently, substituting this compound compromises the reproducibility of baseline data in specialized cardiovascular and neurological research where the piperidine-benzoate structure is the required experimental variable[1].

Comparative Anti-Arrhythmic and Na-Blocking Profiling

In isolated rat cardiomyocyte models, Rhinocaine demonstrates specific Na-blocking properties that differentiate it from standard acetamide-based anesthetics [1]. Comparative studies establish that Rhinocaine provides a structurally distinct anti-arrhythmic activity profile compared to Lidocaine, particularly when evaluated in combination with low molecular weight polymers [2].

Evidence DimensionAnti-arrhythmic activity and sodium channel blockade
Target Compound DataSpecific Na-blocking properties modulated by piperidine-benzoate structure
Comparator Or BaselineLidocaine (standard acetamide-based baseline)
Quantified DifferenceProvides a distinct pharmacological activity profile and polymer interaction mechanism compared to Lidocaine
ConditionsIsolated rat cardiomyocyte models and comparative anti-arrhythmia assays

Procuring Rhinocaine is essential for establishing non-Lidocaine benchmark data in specialized anti-arrhythmic and sodium channel blocking assays.

Standardized Solubility for DMSO-Based Workflows

Rhinocaine exhibits robust solubility in DMSO, permitting the reliable formulation of 50 mM stock solutions, which requires exactly 0.07 mL of solvent per 1 mg of the 273.37 g/mol compound. This predictable solubility profile ensures >98% purity-driven reproducibility without the precipitation risks frequently encountered with crude piperidine extracts or unoptimized lipophilic analogs .

Evidence DimensionSolubility and stock solution preparation
Target Compound DataSoluble in DMSO up to 50 mM concentrations
Comparator Or BaselineCrude piperidine extracts or less soluble lipophilic analogs
Quantified DifferenceEnsures complete dissolution at 50 mM without precipitation, enabling precise automated dosing
ConditionsStandard laboratory formulation at ambient to 0-4°C conditions

Reliable DMSO solubility at high concentrations (50 mM) is critical for automated liquid handling and reproducible dosing in pharmacological screening.

Thermal Stability for Ambient Shipping and Long-Term Storage

Procurement of Rhinocaine benefits from its high thermal stability; the compound maintains its >98% purity as a solid powder under ambient shipping conditions for several weeks . When stored in dry, dark conditions at -20°C, it achieves a shelf life exceeding 3 years, outperforming temperature-sensitive biological anesthetics that require strict cold-chain logistics .

Evidence DimensionThermal degradation resistance during transport and storage
Target Compound DataStable at ambient temperature for weeks; >3 years shelf life at -20°C
Comparator Or BaselineTemperature-sensitive biological anesthetics or highly labile reference standards
Quantified DifferenceEliminates the requirement for cold-chain shipping logistics while ensuring multi-year batch stability
ConditionsAmbient shipping; long-term storage at -20°C in dry, dark conditions

Reduces procurement logistics costs and ensures batch-to-batch consistency over multi-year research programs.

Reference Standard in Voltage-Gated Sodium Channel Assays

Due to its specific Na-blocking properties, Rhinocaine is procured as a non-Lidocaine benchmark in patch-clamp and isolated cardiomyocyte studies, providing a necessary structural contrast in ion-channel modulator screening[1].

Preclinical Anti-Arrhythmic Drug Development

Leveraging its distinct 1-allyl-2,5-dimethylpiperidin-4-yl benzoate structural profile, Rhinocaine serves as a comparative control and structural scaffold in the development and evaluation of novel cardiovascular therapeutics [1].

High-Throughput Analgesic Screening

Supported by its reliable 50 mM DMSO solubility and >98% purity, Rhinocaine is highly suited for automated liquid handling and reproducible dosing in in vitro pain management and local anesthetic models .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Exact Mass

273.172878976 Da

Monoisotopic Mass

273.172878976 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Suleĭmenov AA, Nurmakov AZh. [Use of the new Soviet local anesthetic, rhinocaine, in surgical practice]. Eksp Khir Anesteziol. 1974 Jul-Aug;0(4):56-8. Russian. PubMed PMID: 4606056.
2: Galenko-Iaroshevskiĭ PA, Sheikh-Zade IuR, Reznikov AIu, Onopriev VV, Khankoeva AI, Gumeniuk SE, Pavlenko SG. [Comparative anti-arrhythmia activity of rinocaine and lidocaine]. Biull Eksp Biol Med. 1996 Nov;122(11):517-20. Russian. PubMed PMID: 8998340.
3: Khankoeva AI, Dukhanin AS, Galenko-Iaroshevskiĭ PA, Reznikov AIu. [Evaluation of Na-blocking properties of rinocaine and its combinations with low molecular weight polymers in the isolated cardiomyocytes of rats]. Biull Eksp Biol Med. 1997 Dec;124(12):649-51. Russian. PubMed PMID: 9483318.

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